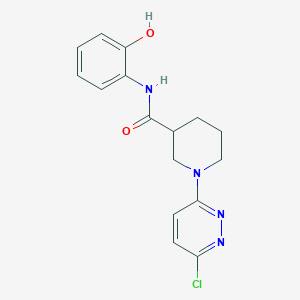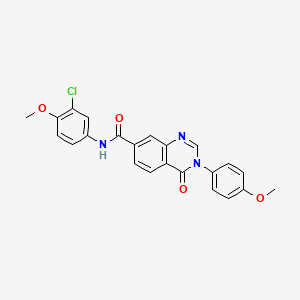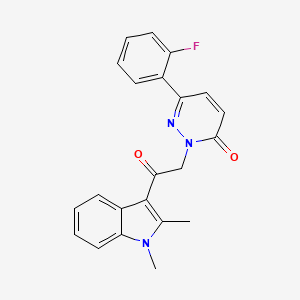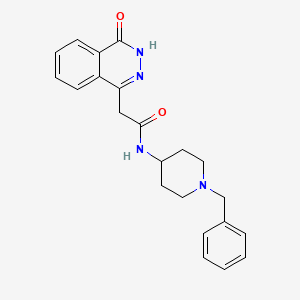![molecular formula C18H22N6O2S B10992260 N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10992260.png)
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (CAS Number: 1219572-42-5) is a synthetic compound with the following molecular formula:
C17H18N4OS
. It belongs to the class of piperazine derivatives and contains a cyclopropyl-thiadiazole moiety.Preparation Methods
2.2 Industrial Production Methods: Industrial-scale production methods are proprietary and often closely guarded by manufacturers. Typically, pharmaceutical companies optimize synthetic routes for efficiency, yield, and cost-effectiveness. Collaboration with academic research groups and process development teams plays a crucial role in scaling up production.
Chemical Reactions Analysis
3.1 Reactivity: N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide may undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify functional groups.
Reduction: Reduction reactions may lead to the formation of different derivatives.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: Cyclization, rearrangements, and other reactions are possible.
3.2 Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions vary based on the reaction type.
3.3 Major Products: The major products formed during these reactions would be derivatives of the parent compound, with altered functional groups or side chains.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, such as receptor binding affinity and bioactivity.
Drug Discovery: It could serve as a lead compound for developing novel drugs.
Biological Studies: Investigating its effects on cellular processes and pathways.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., receptors, enzymes) or modulation of cellular signaling pathways. Detailed studies are needed to elucidate this further.
Comparison with Similar Compounds
While information on similar compounds is scarce, comparative studies would highlight the uniqueness of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide.
Properties
Molecular Formula |
C18H22N6O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2S/c25-15(20-17-22-21-16(27-17)13-6-7-13)12-19-18(26)24-10-8-23(9-11-24)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,19,26)(H,20,22,25) |
InChI Key |
HIYJWWCAAMJKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine](/img/structure/B10992195.png)
![N-[3-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10992203.png)

![2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10992210.png)


![6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10992219.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10992221.png)
![3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10992232.png)
![2-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B10992234.png)
![1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10992236.png)

![1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10992257.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B10992258.png)
